molecular formula C17H24O5 B13642356 2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid

2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid

Cat. No.: B13642356
M. Wt: 308.4 g/mol
InChI Key: VPJJDEYLAURBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid is an organic compound with a complex structure It features a benzylidene group attached to a butanoic acid backbone, with methoxy and methoxypropoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid typically involves multiple steps. One common route starts with the preparation of the benzylidene intermediate, which is then reacted with a butanoic acid derivative. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,10-12H,5,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJDEYLAURBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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